Stachybotramide

Description

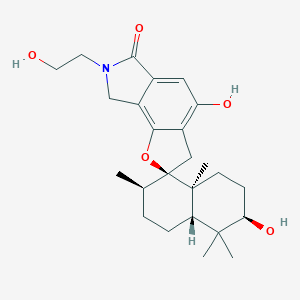

from fungus Stachybotrys sp.; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5/c1-14-5-6-19-23(2,3)20(29)7-8-24(19,4)25(14)12-16-18(28)11-15-17(21(16)31-25)13-26(9-10-27)22(15)30/h11,14,19-20,27-29H,5-10,12-13H2,1-4H3/t14-,19+,20-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHECNBLIOXZXBL-TUJJLKMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)(CC[C@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Stachybotramide?

An In-depth Technical Guide to Stachybotramide

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Stachybotramide, a member of the phenylspirodrimane class of meroterpenoids. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.

Chemical Structure and Identification

Stachybotramide is a complex heterocyclic natural product. Its chemical identity is established by its IUPAC name, molecular formula, and unique identifiers.

IUPAC Name: (3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one

Chemical Formula: C₂₅H₃₅NO₅

CAS Number: 149598-71-0

SMILES: C[C@@H]1CC[C@@H]2--INVALID-LINK--(CC--INVALID-LINK--O)C

The structure features a spirocyclic core, linking a substituted hexahydronaphthalene moiety to a dihydrofuroisoindolone system. This intricate three-dimensional arrangement is crucial for its biological activity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Stachybotramide. These values are computationally predicted and provide a basis for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 429.56 g/mol | |

| Monoisotopic Mass | 429.25152322 Da | PubChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 90.2 Ų | PubChem |

| Heavy Atom Count | 31 | PubChem |

| Complexity | 741 | PubChem |

Experimental Protocols

Stachybotramide has been isolated from the sponge-associated fungus Stachybotrys chartarum MUT 3308. The following protocols are based on methodologies reported for the isolation and characterization of phenylspirodrimanes from this fungus.

Fungal Cultivation and Extraction

-

Cultivation: Stachybotrys chartarum MUT 3308 is cultivated on a solid rice medium. The medium is prepared by autoclaving a mixture of rice and artificial seawater. The fungus is inoculated and incubated in the dark at 24°C for four weeks.

-

Extraction: The fungal culture is extracted with a mixture of methanol and dichloromethane. The organic extract is then partitioned against water. The organic phase, containing the secondary metabolites, is concentrated under reduced pressure.

Isolation and Purification

-

Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate, followed by a gradient of dichloromethane and methanol.

-

Chromatographic Separation: The fractions obtained from VLC are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water.

-

Compound Identification: Fractions are analyzed by Thin Layer Chromatography (TLC) and HPLC to identify those containing compounds of interest. Stachybotramide is isolated as a pure compound from these fractions.

Structure Elucidation

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the isolated compound.

-

NMR Spectroscopy: The chemical structure of Stachybotramide is elucidated using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.

-

Stereochemistry: The absolute configuration of stereogenic centers is determined by comparing experimental Circular Dichroism (CD) spectra with Time-Dependent Density Functional Theory (TD-DFT) calculated Electronic Circular Dichroism (ECD) spectra.

Biological Activity

Stachybotramide belongs to the phenylspirodrimane family of natural products, which are known to exhibit a range of biological activities. While specific signaling pathway interactions for Stachybotramide are not extensively detailed in the public domain, related compounds isolated from Stachybotrys chartarum have demonstrated significant cytotoxicity against various cancer cell lines. For instance, stachybotrylactam, stachybotrylactam acetate, and 2α-acetoxystachybotrylactam acetate have shown cytotoxicity with IC₅₀ values in the micromolar range against aggressive cancer cell lines, including resistant phenotypes. This suggests that Stachybotramide may also possess cytotoxic properties worthy of further investigation.

Visualizations

Experimental Workflow for Phenylspirodrimane Isolation

The following diagram illustrates the general workflow for the isolation and characterization of phenylspirodrimanes, such as Stachybotramide, from fungal sources.

Stachybotramide-Producing Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotramide is a mycotoxin belonging to the phenylspirodrimane (PSD) class of secondary metabolites. These compounds are produced by certain species of fungi and have garnered significant interest due to their diverse biological activities. This technical guide provides an in-depth overview of the organisms known to produce stachybotramide, with a focus on their cultivation, extraction of the compound, and the current understanding of its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug development.

Primary Producing Organism: Stachybotrys chartarum

The filamentous fungus Stachybotrys chartarum is the principal organism recognized for the production of stachybotramide and other related phenylspirodrimanes. This mold is ubiquitous in the environment and is often found on cellulose-rich materials in water-damaged buildings. All known species of Stachybotrys are believed to produce phenylspirodrimanes.[1]

Culture Conditions for Phenylspirodrimane Production

The production of phenylspirodrimanes, including stachybotramide, by S. chartarum is highly dependent on the culture medium. While specific quantitative data for stachybotramide is limited in the available literature, studies on the closely related phenylspirodrimane, stachybotrylactam, provide valuable insights into optimal growth conditions for this class of compounds.

Table 1: Production of Stachybotrylactam by Stachybotrys chartarum on Various Culture Media

| Culture Medium | Abbreviation | Median Concentration (ng/g) |

| Cellulose Agar | CEL | 5093.3 - 7442.6 |

| Malt Extract Agar | MEA | Intermediate |

| Potato Dextrose Agar | PDA | Low |

| Glucose Yeast Peptone Agar | GYP | 645.2 - 2825.4 |

| Sabouraud Dextrose Agar | SAB | 645.2 - 2825.4 |

Data is based on the production of stachybotrylactam and indicates that cellulose-rich media significantly promote the production of phenylspirodrimanes.[2]

Experimental Protocols

Fungal Culture

A detailed protocol for the cultivation of S. chartarum for mycotoxin production is provided below.

Materials:

-

Stachybotrys chartarum strain

-

Petri dishes

-

Culture media (e.g., Cellulose Agar, Malt Extract Agar)

-

Sterile water

-

Incubator

Procedure:

-

Prepare the desired culture medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Pour the sterile medium into petri dishes and allow to solidify.

-

Inoculate the center of each agar plate with a small amount of S. chartarum mycelium or a spore suspension.

-

Seal the petri dishes with parafilm.

-

Incubate the cultures at 25°C in the dark for 21 days.

Extraction of Phenylspirodrimanes

The following protocol outlines a general method for the extraction of phenylspirodrimanes from S. chartarum cultures.

Materials:

-

Fungal culture plates

-

Acetonitrile/water solution (84:16, v/v)

-

Blender or stomacher

-

Filter paper

-

Solid-phase extraction (SPE) cartridges

-

Rotary evaporator

Procedure:

-

Harvest the entire content of the fungal culture plates (mycelium and agar).

-

Homogenize the harvested material in an acetonitrile/water solution.

-

Filter the mixture to separate the liquid extract from the solid fungal mass.

-

Pass the liquid extract through a solid-phase extraction (SPE) cartridge to remove polar impurities.

-

Elute the phenylspirodrimanes from the SPE cartridge with an appropriate solvent.

-

Concentrate the eluate using a rotary evaporator to obtain the crude extract containing stachybotramide.

Quantification by HPLC-MS/MS

Instrumentation:

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

General Parameters (to be optimized):

-

Mobile Phase: A gradient of water and acetonitrile, both with a small percentage of formic acid.

-

Ionization Mode: Positive ESI.

-

MS/MS Transitions: Specific precursor-to-product ion transitions for stachybotramide would need to be determined using a pure standard.

Biosynthesis of Stachybotramide

Stachybotramide belongs to the phenylspirodrimane family of meroterpenoids, which are characterized by a hybrid biosynthetic origin. The biosynthesis of these compounds initiates from two primary precursors: farnesyl diphosphate (FPP) from the mevalonate pathway and orsellinic acid from the polyketide pathway.[3]

These precursors condense to form the key intermediate, ilicicolin B.[3][4] A series of subsequent enzymatic reactions, including oxidations and cyclizations, are proposed to convert ilicicolin B into the diverse array of phenylspirodrimanes, including stachybotramide.[4] The specific enzymes and intermediates in the terminal steps of the stachybotramide biosynthetic pathway are still a subject of ongoing research.

Below is a simplified diagram illustrating the proposed initial steps of the phenylspirodrimane biosynthetic pathway.

References

An In-depth Technical Guide to the Secondary Metabolites of Stachybotrys chartarum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachybotrys chartarum, a toxigenic fungus commonly known as black mold, is a prolific producer of a diverse array of secondary metabolites. These compounds, often mycotoxins, are of significant interest to researchers in the fields of toxicology, pharmacology, and drug discovery due to their potent biological activities. This technical guide provides a comprehensive overview of the major classes of secondary metabolites produced by S. chartarum, with a focus on their biosynthesis, quantitative production, and methods for their isolation and analysis. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this area.

Introduction

Stachybotrys chartarum is notorious for its production of mycotoxins, which have been implicated in adverse health effects in humans and animals.[1] The secondary metabolism of this fungus is complex, yielding a wide range of chemical structures with diverse biological activities.[2] Understanding the biosynthesis and regulation of these compounds is crucial for assessing the risks associated with exposure to this mold and for exploring their potential as pharmaceutical leads. This guide delves into the core aspects of S. chartarum's secondary metabolites, providing a technical resource for the scientific community.

Major Classes of Secondary Metabolites

Stachybotrys chartarum produces several distinct classes of secondary metabolites, with the most prominent being macrocyclic trichothecenes, phenylspirodrimanes, and atranones.[2][3] The production of satratoxins (a type of macrocyclic trichothecene) or atranones is mutually exclusive and defines the S and A chemotypes of the fungus, respectively.[4][5]

Macrocyclic Trichothecenes (e.g., Satratoxins)

The macrocyclic trichothecenes are highly cytotoxic sesquiterpenoids that are potent inhibitors of protein biosynthesis.[6][7] Satratoxins, such as satratoxin G and H, are among the most toxic compounds produced by S. chartarum.[5]

Phenylspirodrimanes

This class of meroterpenoids is characterized by a spirocyclic drimane core linked to a phenyl moiety.[8][9] Phenylspirodrimanes are produced by both chemotypes of S. chartarum and exhibit a range of biological activities, including cytotoxicity and potential immunosuppressive effects.[10][11]

Atranones

Atranones are diterpenoid mycotoxins produced by the A chemotype of S. chartarum. While generally considered less toxic than the macrocyclic trichothecenes, they have been shown to induce inflammatory responses.[5]

Biosynthesis of Secondary Metabolites

The biosynthesis of these complex molecules involves multi-step enzymatic pathways, the genes for which are often clustered together in the fungal genome.

Biosynthetic Pathway of Macrocyclic Trichothecenes

The biosynthesis of macrocyclic trichothecenes begins with the cyclization of farnesyl pyrophosphate (FPP) to form the trichothecene skeleton.[12] This core structure is then further modified by a series of enzymatic reactions, including hydroxylations and the addition of a macrocyclic ester side chain, to produce the final toxic compounds like satratoxins.[12] The genes encoding these enzymes are located in dedicated gene clusters.[4][13]

Conceptual pathway for the biosynthesis of macrocyclic trichothecenes.

Biosynthetic Pathway of Phenylspirodrimanes

Phenylspirodrimanes are meroterpenoids, meaning their biosynthesis involves both the polyketide and terpenoid pathways.[10][14] The pathway is thought to involve the condensation of a polyketide-derived phenyl moiety with a drimane sesquiterpene precursor.[15]

Hybrid biosynthetic pathway of phenylspirodrimanes.

Regulation of Secondary Metabolite Production

The production of secondary metabolites in S. chartarum is tightly regulated by environmental cues and intracellular signaling pathways.

G-Protein Signaling Pathway

In many filamentous fungi, G-protein coupled receptors (GPCRs) on the cell surface detect environmental signals such as nutrient availability.[16][17] This triggers a signaling cascade involving heterotrimeric G-proteins, which in turn activates downstream pathways like the cAMP-PKA and MAPK pathways.[16][18] These pathways ultimately regulate the expression of transcription factors that control the genes in the mycotoxin biosynthetic clusters.[19][20]

G-protein signaling pathway regulating mycotoxin production.

Quantitative Data on Secondary Metabolite Production

The production of secondary metabolites by S. chartarum is highly dependent on the growth substrate and culture conditions. The following tables summarize quantitative data from various studies.

Table 1: Production of Macrocyclic Trichothecenes (MCTs) on Different Media

| Strain | Medium | Satratoxin G (ng/g) | Satratoxin H (ng/g) | Roridin E (ng/g) | Roridin L-2 (ng/g) | Verrucarin J (ng/g) | Reference |

| Genotype S | PDA | Varies | Varies | Varies | Varies | Varies | [17] |

| Genotype S | MEA | Varies | Varies | Varies | Varies | Varies | [17] |

| Genotype S | CEL | Varies | Varies | Varies | Varies | Varies | [17] |

| Genotype S | GYP | Low to None | Low to None | Low to None | Low to None | Low to None | [17] |

| Genotype S | SAB | Low to None | Low to None | Low to None | Low to None | Low to None | [17] |

Table 2: Production of Phenylspirodrimanes on Different Media

| Strain | Medium | Stachybotryamide (ng/g) | Stachybotrylactam (ng/g) | Reference |

| N/A | PDA | 109,000 | 27,100 | [21] |

| N/A | MEA | 62,500 | 46,300 | [21] |

Note: "Varies" indicates that the production levels were significant but varied between different strains and specific experimental setups within the cited study. "Low to None" indicates that the production was consistently low or below the limit of detection.

Experimental Protocols

General Workflow for Mycotoxin Analysis

The analysis of S. chartarum secondary metabolites typically involves cultivation, extraction, purification, and analytical detection.

General workflow for the analysis of S. chartarum mycotoxins.

Protocol for Production and Purification of Satratoxin G and Roridin L2

This protocol is adapted from a method for producing and purifying these macrocyclic trichothecenes.[22]

-

Cultivation:

-

Inoculate autoclaved rice substrate in Fernbach flasks with a spore suspension of S. chartarum.

-

Incubate in the dark at 25°C for 4-6 weeks.

-

-

Extraction:

-

Extract the moldy rice with acetonitrile.

-

Dry the extract and redissolve it in dichloromethane.

-

-

Purification:

-

Perform Michel-Miller silica gel chromatography using a stepwise gradient of acetonitrile in dichloromethane. Satratoxin G and roridin L2 will elute in different fractions.

-

Further purify the individual compounds using C18 semi-preparative reverse-phase liquid chromatography with an acetonitrile-water gradient.

-

Confirm the purity and identity of the compounds using electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.

-

Protocol for Isolation of Phenylspirodrimanes

This protocol is a general method based on procedures for isolating phenylspirodrimanes.[14][21]

-

Cultivation:

-

Cultivate S. chartarum on a suitable solid or in a liquid medium.

-

-

Extraction:

-

Extract the fungal biomass and/or culture medium with an organic solvent such as methanol or ethyl acetate.

-

Evaporate the solvent to obtain a crude extract.

-

-

Purification:

-

Fractionate the crude extract using silica gel column chromatography with a suitable solvent system.

-

Isolate individual phenylspirodrimanes from the fractions using semipreparative high-performance liquid chromatography (HPLC) with UV detection.

-

Characterize the purified compounds using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Conclusion

The secondary metabolites of Stachybotrys chartarum represent a fascinating and important area of scientific inquiry. Their complex chemical structures, potent biological activities, and intricate biosynthetic and regulatory pathways offer numerous opportunities for research in mycotoxicology, natural product chemistry, and drug development. This guide provides a foundational resource to support these endeavors, offering detailed information and methodologies to aid in the exploration of this "hidden treasure" of the fungal kingdom.[2]

References

- 1. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stachybotrys chartarum-A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phenylspirodrimane with Moderate Reversal Effect of Multidrug Resistance Isolated from the Deep-Sea Fungus Stachybotrys sp. 3A00409 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Aspergillus sporulation and mycotoxin production both require inactivation of the FadA G alpha protein-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. G-protein-coupled Receptors in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

Phenylspirodrimanes from Fungi: A Technical Guide for Drug Discovery

An in-depth exploration of the isolation, characterization, and therapeutic potential of fungal phenylspirodrimane derivatives for researchers, scientists, and drug development professionals.

Phenylspirodrimanes are a unique class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] Primarily isolated from fungi of the genus Stachybotrys, particularly Stachybotrys chartarum, these compounds feature a characteristic spirocyclic drimane fused to a phenyl moiety via a spirofuran ring.[2] Their structural diversity and wide range of biological activities, including cytotoxic, antihyperlipidemic, anticoagulant, and antiviral properties, have positioned them as promising candidates for drug discovery and development.[3][4][5] This technical guide provides a comprehensive overview of fungal phenylspirodrimanes, summarizing key data, detailing experimental protocols, and visualizing relevant pathways to facilitate further research and application.

Chemical Diversity and Biological Activities

Fungi, especially Stachybotrys chartarum, produce a remarkable array of phenylspirodrimane derivatives, including monomers and dimers.[6] These compounds exhibit a variety of biological activities, which are summarized in the tables below.

Table 1: Monomeric Phenylspirodrimane Derivatives from Stachybotrys chartarum

| Compound Name | Fungal Source | Biological Activity | IC₅₀ Values (µM) | Reference |

| Stachybotrydial | S. chartarum | Immunosuppressive | - | [7][8] |

| Stachybotrylactam | S. chartarum MUT 3308 | Cytotoxic against 786R and CAL33RR cancer cell lines | 0.8 - 2.2 | [6] |

| Stachybotrylactam acetate | S. chartarum MUT 3308 | Cytotoxic against 786R and CAL33RR cancer cell lines | 0.6 - 1.0 | [6] |

| 2α-acetoxystachybotrylactam acetate | S. chartarum MUT 3308 | Cytotoxic against 786R and CAL33RR cancer cell lines | 0.3 - 1.5 | [6] |

| Chartarlactams A–P | S. chartarum (from sponge Niphates recondita) | Antihyperlipidemic | - | [3] |

| Stachybotrysin A | S. chartarum FS705 | α-glucosidase inhibitory | 20.68 | [9] |

| Stachybotrysin B | S. chartarum CGMCC 3.5365 | Anti-influenza A virus | 12.4 - 18.9 | [5] |

| Stachybotrysin G | S. chartarum CGMCC 3.5365 | Anti-HIV | 18.1 | [5] |

| Stachybonoids D–F | S. chartarum | Inhibition of LPS-induced NO production | - | [2] |

Table 2: Dimeric Phenylspirodrimane Derivatives from Stachybotrys chartarum

| Compound Name | Fungal Source | Biological Activity | IC₅₀ Values (µM) | Reference |

| Stachybochartin A | S. chartarum (endophytic) | Cytotoxic against MDA-MB-231 and U-2OS cancer cells | 4.5 - 21.7 | [4] |

| Stachybochartin B | S. chartarum (endophytic) | Cytotoxic against MDA-MB-231 and U-2OS cancer cells | 4.5 - 21.7 | [4] |

| Stachybochartin C | S. chartarum (endophytic) | Cytotoxic against MDA-MB-231 and U-2OS cancer cells | 4.5 - 21.7 | [4] |

| Stachybochartin D | S. chartarum (endophytic) | Cytotoxic against MDA-MB-231 and U-2OS cancer cells | 4.5 - 21.7 | [4] |

| Chartarlactam L | S. chartarum (from sponge Niphates recondita) | Antihyperlipidemic | - | [3] |

Experimental Protocols

The isolation and characterization of phenylspirodrimanes involve a series of meticulous experimental procedures.

Fungal Cultivation and Extraction

Stachybotrys chartarum strains are typically cultivated on solid or in liquid media, such as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).[6] For large-scale production, solid rice medium is often employed. After a suitable incubation period, the fungal mycelia and the culture medium are extracted with organic solvents like ethyl acetate or a mixture of methanol and dichloromethane.[4][6] The resulting crude extract is then concentrated under reduced pressure.

Isolation and Purification

The crude extract is subjected to various chromatographic techniques for the separation of individual compounds. A common workflow is as follows:

Structure Elucidation

The chemical structures of the isolated phenylspirodrimanes are determined using a combination of spectroscopic and spectrometric methods:

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the molecular formula of the compounds.[4][6]

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, which are essential for elucidating the planar structure and assigning proton and carbon signals.[4][6]

-

Electronic Circular Dichroism (ECD): The absolute configuration of stereogenic centers is often determined by comparing experimental ECD spectra with those calculated using time-dependent density functional theory (TD-DFT).[6][10]

-

X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry when suitable crystals can be obtained.[3][5]

Biosynthesis

Phenylspirodrimanes are meroterpenoids synthesized through a hybrid pathway involving polyketide and terpenoid precursors.[6] The biosynthesis is proposed to start from the condensation of farnesyl diphosphate (from the mevalonate pathway) and orsellinic acid (a polyketide).[5][6]

Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many phenylspirodrimanes are still under investigation, some studies have provided insights into their biological effects.

Cytotoxicity and Apoptosis Induction

Several dimeric phenylspirodrimanes, such as stachybochartins A-D and G, have demonstrated cytotoxic effects against human cancer cell lines.[4] Mechanistic studies on stachybochartins C and G revealed that they induce apoptosis in U-2OS osteosarcoma cells in a concentration- and time-dependent manner. This apoptotic induction is likely mediated through a caspase-dependent pathway.[4]

Anticoagulant Activity

Semisynthetic lactam derivatives of phenylspirodrimanes have shown inhibitory activity against serine proteases of the blood coagulation cascade, such as thrombin, FXa, and FXIIa.[11] An agmatine-derived lactam, in particular, exhibited significant anticoagulant activity in plasma coagulation tests.[7] This suggests that these compounds may act as inhibitors of key enzymes in the coagulation cascade.

Future Perspectives

Phenylspirodrimanes from fungi represent a promising and structurally diverse group of natural products with significant therapeutic potential. Further research is warranted in several areas:

-

Exploration of other fungal sources: While Stachybotrys is the primary known producer, other fungal genera may harbor novel phenylspirodrimane derivatives.

-

Mechanism of action studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds are crucial for their development as therapeutic agents.

-

Semisynthetic modifications: The generation of derivative libraries through semisynthesis has already proven effective in enhancing biological activity and reducing toxicity.[7] This approach should be further explored to optimize the pharmacological properties of phenylspirodrimanes.

-

Total synthesis: The development of efficient total synthesis routes will be essential for the sustainable supply of promising lead compounds for preclinical and clinical studies.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Semisynthetic Approach toward Biologically Active Derivatives of Phenylspirodrimanes from S. chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Uncharted Path: A Technical Guide to the Biosynthesis of Stachybotramide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Stachybotramide, a member of the phenylspirodrimane family of meroterpenoids from the fungus Stachybotrys chartarum, presents a complex chemical architecture of significant interest to the scientific community. While the definitive biosynthetic pathway of Stachybotramide has yet to be fully elucidated, substantial evidence points towards a conserved route shared with other phenylspirodrimanes. This technical guide synthesizes the current understanding of the putative biosynthetic pathway, collates available quantitative data on the production of related metabolites, and provides detailed experimental protocols for the complete elucidation of this intricate metabolic route. Visualizations of the proposed pathway and experimental workflows are provided to facilitate comprehension and guide future research endeavors.

Introduction: The Phenylspirodrimane Enigma

Stachybotrys chartarum, a fungus commonly known as "black mold," is a prolific producer of a diverse array of secondary metabolites. Among these are the phenylspirodrimanes (PSDs), a class of meroterpenoids characterized by a spirocyclic drimane sesquiterpene fused to a polyketide-derived aromatic ring. Stachybotramide is a prominent member of this family, exhibiting a complex and stereochemically rich structure. Understanding its biosynthesis is crucial for harnessing its potential in drug discovery and for mitigating its effects as a mycotoxin.

This guide outlines the proposed biosynthetic pathway for Stachybotramide, drawing parallels with the general biosynthesis of phenylspirodrimanes. It further serves as a practical resource for researchers aiming to experimentally validate and fully characterize this pathway.

Proposed Biosynthetic Pathway of Stachybotramide

The biosynthesis of Stachybotramide is hypothesized to be a multi-step enzymatic cascade, beginning with precursors from two primary metabolic pathways: the mevalonate pathway and the polyketide pathway.

Precursor Supply

The construction of the Stachybotramide scaffold requires two key building blocks:

-

Farnesyl Diphosphate (FPP): A C15 isoprenoid intermediate derived from the mevalonate pathway. FPP provides the drimane sesquiterpene core of the molecule.

-

Orsellinic Acid: A polyketide synthesized by a polyketide synthase (PKS). This aromatic precursor forms the phenyl component of the structure.

Assembly of the Meroterpenoid Backbone

The initial key step is the proposed condensation of FPP and orsellinic acid to form the foundational meroterpenoid structure. This is followed by a series of cyclizations and oxidative modifications catalyzed by terpene cyclases, P450 monooxygenases, and other tailoring enzymes to generate the characteristic spirodrimane skeleton. A key intermediate in the biosynthesis of several meroterpenoids, LL-Z1272β, is likely a precursor to the diverse family of phenylspirodrimanes.

Tailoring Reactions to Yield Stachybotramide

Following the formation of the core phenylspirodrimane structure, a series of tailoring reactions are necessary to arrive at the final structure of Stachybotramide. These modifications are predicted to include:

-

Hydroxylation: Introduction of hydroxyl groups at specific positions on the drimane and phenyl moieties.

-

Oxidation: Further oxidation of hydroxyl groups to form aldehydes or ketones.

-

Cyclization: Formation of the furan and isoindolinone ring systems.

-

Side Chain Attachment: Addition of the 2-hydroxyethyl group to the isoindolinone nitrogen.

The precise sequence and the enzymes responsible for these transformations are yet to be experimentally determined.

Caption: Proposed biosynthetic pathway of phenylspirodrimanes, including Stachybotramide.

Data Presentation

Quantitative data on the biosynthesis of Stachybotramide, such as enzyme kinetics and reaction yields, are not currently available in the literature. However, studies have quantified the production of Stachybotramide and other related phenylspirodrimanes by Stachybotrys chartarum under various culture conditions.

| Precursor Molecule | Origin Pathway | Role in Stachybotramide Biosynthesis |

| Farnesyl Diphosphate (FPP) | Mevalonate Pathway | Provides the C15 drimane sesquiterpene backbone. |

| Orsellinic Acid | Polyketide Pathway | Forms the aromatic phenyl moiety of the molecule. |

| Acetyl-CoA | Central Carbon Metabolism | Primary building block for both the mevalonate and polyketide pathways. |

| Malonyl-CoA | Fatty Acid Synthesis | Extender unit for the polyketide chain in orsellinic acid synthesis. |

| Table 1: Key Precursors for the Putative Biosynthesis of Stachybotramide. |

| Metabolite | Culture Medium | Production Level (ng/g) | Reference |

| Stachybotramide | Potato Dextrose Agar (PDA) | 109,000 | [1] |

| Stachybotramide | Malt Extract Agar (MEA) | 62,500 | [1] |

| Stachybotrylactam | Potato Dextrose Agar (PDA) | 27,100 | [1] |

| Stachybotrylactam | Malt Extract Agar (MEA) | 46,300 | [1] |

| Stachybotrylactam | Cellulose-Agar (CEL) | 5093.3 - 7442.6 | [2] |

| Table 2: Production of Stachybotramide and a Related Phenylspirodrimane by Stachybotrys chartarum. [1][2] |

Experimental Protocols for Pathway Elucidation

The complete elucidation of the Stachybotramide biosynthetic pathway will require a combination of bioinformatics, molecular genetics, and analytical chemistry. The following are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To identify the cluster of genes responsible for Stachybotramide biosynthesis in the genome of Stachybotrys chartarum.

Methodology: Genome Mining

-

Genome Sequencing: Obtain a high-quality whole-genome sequence of a Stachybotramide-producing strain of S. chartarum.

-

Bioinformatic Analysis:

-

Utilize BGC prediction software such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to scan the genome for putative secondary metabolite gene clusters.

-

Search for clusters containing genes encoding key enzymes, such as a polyketide synthase (PKS), a terpene cyclase, and a prenyltransferase.

-

Perform BLASTp searches using known enzymes from other fungal meroterpenoid pathways to identify homologous genes in the S. chartarum genome.

-

-

Comparative Genomics: Compare the genomes of Stachybotramide-producing and non-producing strains or species. The absence of a specific BGC in non-producers can strongly implicate its role in Stachybotramide synthesis.

-

Transcriptomics: Perform RNA-seq analysis of S. chartarum grown under Stachybotramide-producing and non-producing conditions. Genes within the BGC are expected to be co-regulated and upregulated under producing conditions.

Functional Analysis of Candidate Genes

Objective: To confirm the role of specific genes within the putative BGC in Stachybotramide biosynthesis.

Methodology: Gene Knockout via Homologous Recombination

-

Construct Design: Design a knockout cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Cassette Amplification: Amplify the flanking regions from S. chartarum genomic DNA and the selectable marker from a plasmid template using PCR. Assemble the final knockout cassette using overlap extension PCR or Gibson assembly.

-

Protoplast Formation: Grow S. chartarum mycelia and treat with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: Introduce the knockout cassette into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Screen the resulting transformants by PCR to confirm the replacement of the target gene with the knockout cassette.

-

Metabolite Analysis: Cultivate the confirmed knockout mutants and analyze their metabolite profiles using LC-MS/MS. A loss of Stachybotramide production and the potential accumulation of a biosynthetic intermediate will confirm the gene's function.

Heterologous Expression of the Biosynthetic Pathway

Objective: To reconstitute the Stachybotramide biosynthetic pathway in a genetically tractable host organism.

Methodology: Expression in Aspergillus nidulans or Saccharomyces cerevisiae

-

Gene Cloning: Amplify the candidate genes from the BGC from S. chartarum cDNA.

-

Vector Construction: Clone the genes into fungal expression vectors under the control of strong, inducible promoters. This can be done for individual genes or for the entire cluster using techniques like yeast homologous recombination (TAR cloning).

-

Host Transformation: Transform the expression constructs into a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Cultivation and Induction: Grow the transformed host under conditions that induce the expression of the cloned genes.

-

Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze by LC-MS/MS to detect the production of Stachybotramide or its intermediates. Co-expression of different subsets of genes can help to elucidate the function of each enzyme in the pathway.

Precursor Feeding Studies

Objective: To confirm the precursors and intermediates of the biosynthetic pathway.

Methodology: Isotopic Labeling

-

Synthesis of Labeled Precursors: Synthesize or procure isotopically labeled versions of hypothesized precursors, such as ¹³C-labeled orsellinic acid or deuterated farnesol.

-

Feeding Experiment: Add the labeled precursor to a culture of S. chartarum at the onset of Stachybotramide production.

-

Extraction and Purification: After a suitable incubation period, extract the secondary metabolites and purify Stachybotramide.

-

Mass Spectrometry and NMR Analysis: Analyze the purified Stachybotramide by high-resolution mass spectrometry to determine the incorporation of the isotopic label. Further analysis by NMR spectroscopy can pinpoint the location of the labels within the molecule, providing detailed insights into the biosynthetic transformations.

Caption: A general experimental workflow for the elucidation of the Stachybotramide biosynthetic pathway.

Conclusion and Future Outlook

The biosynthesis of Stachybotramide represents a fascinating example of the metabolic ingenuity of fungi. While a definitive pathway remains to be experimentally validated, the proposed route through phenylspirodrimane intermediates provides a solid framework for future research. The methodologies outlined in this guide offer a clear path forward for the identification of the Stachybotramide biosynthetic gene cluster and the characterization of its constituent enzymes. The successful elucidation of this pathway will not only provide fundamental insights into the biosynthesis of meroterpenoids but also open avenues for the bioengineering of novel, high-value molecules for the pharmaceutical and agrochemical industries. The recent discovery that phenylspirodrimane biosynthetic genes may not be clustered in S. chartarum underscores the complexity and potential novelty of this system, making it a compelling target for discovery-oriented research.

References

Stachybotramide: An Overview of a Metabolite Shrouded in Scientific Scarcity

For the attention of researchers, scientists, and drug development professionals, this technical guide addresses the current landscape of scientific knowledge regarding the biological activities of Stachybotramide, a secondary metabolite produced by fungi of the Stachybotrys genus.

Chemical Identity of Stachybotramide

Stachybotramide is a recognized chemical entity with a defined molecular structure. Its presence has been reported in fungal species such as Stachybotrys cylindrospora and the well-known "black mold," Stachybotrys chartarum. The chemical formula for Stachybotramide is C25H35NO5, and its structure is cataloged in chemical databases such as PubChem[1].

Biological Activities: A Void in the Current Literature

Extensive searches for specific biological activities of Stachybotramide have yielded no quantitative data from cytotoxic, anti-inflammatory, antimicrobial, or enzyme inhibition assays. Consequently, the creation of structured data tables and detailed experimental protocols as initially intended for this guide is not feasible at this time. The scientific community has yet to publish in-depth studies that would allow for a thorough evaluation of its therapeutic potential or toxicological profile.

The Broader Context: Bioactivities of Stachybotrys Metabolites

While information on Stachybotramide is sparse, the genus Stachybotrys is a known producer of a wide array of secondary metabolites with significant biological activities. These fungi are recognized as a source of compounds with unique chemical structures that hold potential for the discovery of new drugs[1].

Research on extracts and isolated compounds from Stachybotrys chartarum has revealed a range of biological effects, including potent cytotoxic activity against various human tumor cell lines. This suggests that the genus produces compounds with potential applications in oncology. Furthermore, metabolites from Stachybotrys have demonstrated a broad spectrum of industrial and biotechnological potential.

For instance, a compound designated as SMTP-7, isolated from Stachybotrys microspora, has shown promising anti-inflammatory and antioxidant activities in a mouse model of acute kidney injury[2]. This highlights the potential for discovering medically relevant compounds within this fungal genus.

Future Directions and a Call for Research

The absence of specific biological data for Stachybotramide represents a significant knowledge gap and a compelling opportunity for future research. The established bioactivity of other metabolites from the Stachybotrys genus provides a strong rationale for the investigation of Stachybotramide.

Key areas for future investigation should include:

-

Isolation and Purification: Development of robust protocols for the isolation and purification of Stachybotramide in sufficient quantities for comprehensive biological screening.

-

Cytotoxicity Screening: Evaluation of the cytotoxic effects of Stachybotramide against a panel of human cancer cell lines to determine its potential as an anticancer agent.

-

Anti-inflammatory Assays: Investigation of its ability to modulate inflammatory pathways using in-vitro and in-vivo models.

-

Antimicrobial Testing: Screening for activity against a broad spectrum of pathogenic bacteria and fungi.

-

Enzyme Inhibition Profiling: Assessing its potential to inhibit key enzymes involved in various disease processes.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying molecular mechanisms and signaling pathways.

Conclusion

References

Spectroscopic Profile of Stachybotramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Stachybotramide, a phenylspirodrimane natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. The data has been compiled from published scientific literature, ensuring accuracy and reliability for research and development purposes.

Chemical Structure

Stachybotramide is a complex meroterpenoid with the molecular formula C₂₅H₃₅NO₅. Its structure features a drimane-type sesquiterpene core fused to a substituted isoindolinone moiety.

Molecular Formula: C₂₅H₃₅NO₅ Molecular Weight: 429.5 g/mol IUPAC Name: (3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one

Spectroscopic Data

The structural elucidation of Stachybotramide was achieved through extensive analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data.[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the molecule, which is fundamental for determining its elemental composition.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 430.2593 | 430.2587 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D NMR spectroscopy are essential for determining the carbon skeleton and the relative stereochemistry of Stachybotramide. The following data were reported from analyses conducted in methanol-d₄ (CD₃OD).

¹H NMR Data (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1 | 1.45, 1.15 | m | |

| 2 | 1.62 | m | |

| 3 | 3.25 | dd | 11.0, 4.5 |

| 5 | 1.29 | m | |

| 6 | 1.42, 1.35 | m | |

| 7 | 1.60, 1.20 | m | |

| 1' | 4.60 | s | |

| 5' | 6.88 | s | |

| 8'a | 3.55 | m | |

| 8'b | 3.80 | m | |

| 9'a | 3.70 | m | |

| 9'b | 3.95 | m | |

| 11 | 0.85 | d | 6.5 |

| 12 | 0.83 | s | |

| 13 | 0.95 | s | |

| 14 | 0.78 | s | |

| 15 | 1.05 | d | 7.0 |

¹³C NMR Data (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 40.5 |

| 2 | 19.5 |

| 3 | 78.9 |

| 4 | 38.8 |

| 5 | 56.5 |

| 6 | 19.0 |

| 7 | 43.1 |

| 8 | 89.9 |

| 9 | 57.0 |

| 10 | 38.1 |

| 1' | 70.2 |

| 3' | 102.5 |

| 3a' | 150.1 |

| 4' | 145.9 |

| 5' | 116.2 |

| 6' | 173.2 |

| 7' | 131.8 |

| 7a' | 132.9 |

| 8' | 61.8 |

| 9' | 42.9 |

| 11 | 16.8 |

| 12 | 22.1 |

| 13 | 32.5 |

| 14 | 15.1 |

| 15 | 15.9 |

Experimental Protocols

The spectroscopic data presented above were acquired using standard, state-of-the-art instrumentation and methodologies.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance NEO 500 MHz spectrometer equipped with a 5 mm inverse-detection cryoprobe. The sample was dissolved in methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Mass Spectrometry

High-resolution mass spectra were obtained on a Thermo Scientific Q Exactive Plus Hybrid Quadrupole-Orbitrap mass spectrometer. The sample was introduced via electrospray ionization (ESI) in positive ion mode.

Workflow for Spectroscopic Analysis

The general workflow for the isolation and structural elucidation of a natural product like Stachybotramide using spectroscopic techniques is outlined below.

Workflow for Natural Product Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Stachybotramide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of stachybotramide, a phenylspirodrimane mycotoxin produced by the fungus Stachybotrys chartarum. The methodologies described herein are compiled from various scientific sources and are intended to guide researchers in obtaining purified stachybotramide for further study.

Introduction

Stachybotramide is a secondary metabolite produced by Stachybotrys chartarum, a fungus commonly found in water-damaged buildings.[1] As a member of the phenylspirodrimane class of mycotoxins, stachybotramide and its analogs are of interest to the scientific community for their potential biological activities.[1][2] This document outlines the necessary steps for the cultivation of the fungus, extraction of the crude mycotoxin mixture, and subsequent purification of stachybotramide.

Fungal Cultivation and Mycotoxin Production

The production of stachybotramide is highly dependent on the strain of Stachybotrys chartarum and the composition of the culture medium.[3] Studies have shown that media rich in cellulose or certain carbohydrates can enhance the production of phenylspirodrimanes.[3]

Protocol 2.1: Cultivation of Stachybotrys chartarum

-

Strain Selection: Obtain a known stachybotramide-producing strain of Stachybotrys chartarum.

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates.[3][4] Alternatively, a cellulose-based medium can be used to potentially increase the yield of phenylspirodrimanes.[3]

-

Inoculation: Inoculate the agar plates with the fungal culture.

-

Incubation: Incubate the plates in the dark at 25°C for 21 days to allow for sufficient fungal growth and secondary metabolite production.[5]

Extraction of Crude Mycotoxins

The extraction process is designed to efficiently remove the mycotoxins from the fungal biomass and the culture medium. Organic solvents are typically employed for this purpose.

Protocol 3.1: Solvent Extraction of Stachybotramide

-

Harvesting: After incubation, transfer the entire content of the agar plates (fungal biomass and agar) into a suitable container.

-

Solvent Addition: Add ethyl acetate or a mixture of acetonitrile/water (e.g., 84:16 v/v) to the fungal material.[4]

-

Homogenization: Thoroughly homogenize the mixture to ensure maximum contact between the solvent and the fungal metabolites.

-

Extraction: Allow the mixture to extract for several hours or overnight with agitation.

-

Filtration and Concentration: Filter the mixture to remove solid debris. Concentrate the filtrate under reduced pressure to obtain a crude extract.

Purification of Stachybotramide

The purification of stachybotramide from the crude extract is a multi-step process that typically involves column chromatography followed by high-performance liquid chromatography (HPLC).

Protocol 4.1: Silica Gel Column Chromatography

This initial purification step aims to separate the phenylspirodrimanes from other classes of compounds in the crude extract.

-

Column Preparation: Pack a silica gel column (200-300 mesh) with a suitable solvent system, such as a petroleum ether/dichloromethane gradient followed by a dichloromethane/methanol gradient.[6]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing polarity. For example, start with 100% petroleum ether and gradually increase the proportion of dichloromethane, followed by an increase in methanol concentration.[6]

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC.

-

Pooling and Concentration: Pool the fractions containing stachybotramide and concentrate them under reduced pressure.

Protocol 4.2: Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step utilizes preparative HPLC to isolate stachybotramide to a high degree of purity.

-

Column: Use a reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).[4]

-

Mobile Phase: A gradient of water and acetonitrile (MeCN) is commonly used.[4]

-

Elution Program:

-

Start with a suitable initial concentration of acetonitrile in water (e.g., 40%).

-

Run a linear gradient to increase the acetonitrile concentration over a period of time (e.g., to 100% MeCN in 15 minutes).[4]

-

The exact gradient and run time should be optimized based on analytical HPLC results.

-

-

Detection: Monitor the elution at a suitable UV wavelength (e.g., 300 nm).[4]

-

Fraction Collection: Collect the peak corresponding to stachybotramide.

-

Purity Analysis and Confirmation: Analyze the purity of the collected fraction using analytical HPLC-MS. Confirm the identity of the compound by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[1][7]

Data Presentation

The following table summarizes the key parameters and expected outcomes for the extraction and purification of stachybotramide and related phenylspirodrimanes.

| Parameter | Value/Range | Reference |

| Fungal Culture | ||

| Fungus | Stachybotrys chartarum | [1][4] |

| Culture Media | PDA, MEA, Cellulose Agar | [3][4] |

| Incubation Time | 21 days | [5] |

| Incubation Temperature | 25°C | [5] |

| Extraction | ||

| Extraction Solvent | Ethyl acetate or Acetonitrile/Water (84:16 v/v) | [4] |

| Silica Gel Chromatography | ||

| Stationary Phase | Silica gel (200-300 mesh) | [6] |

| Mobile Phase | Petroleum ether/CH₂Cl₂ and CH₂Cl₂/CH₃OH gradient | [6] |

| Preparative HPLC | ||

| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) | [4] |

| Mobile Phase | Water/Acetonitrile gradient | [4] |

| Detection | UV at 300 nm | [4] |

| Yield | ||

| Stachybotramide (from culture) | 0.6 mg (from one experiment) | [1] |

Experimental Workflows and Diagrams

Diagram 6.1: Stachybotramide Extraction Workflow

References

Application Notes and Protocols for the Analytical Detection of Stachybotramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotramide is a member of the phenylspirodrimane class of mycotoxins produced by the fungus Stachybotrys chartarum. This mold is often found in water-damaged buildings and has been associated with a range of adverse health effects. Accurate and sensitive detection of Stachybotramide and related mycotoxins is crucial for assessing environmental contamination, understanding potential exposure risks, and for toxicological research. These application notes provide detailed protocols for the analytical detection of Stachybotramide using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an overview of an immunoassay-based method for Stachybotrys chartarum antigen detection.

Analytical Methods Overview

The primary analytical method for the quantitative determination of Stachybotramide is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection and quantification of low levels of the toxin in complex matrices. Additionally, Enzyme-Linked Immunosorbent Assays (ELISAs) are available for the detection of Stachybotrys chartarum antigens, providing a rapid screening tool for the presence of the fungus, though not specific for Stachybotramide itself.

Quantitative Data Summary

Due to the limited availability of specific method validation data for Stachybotramide in the public domain, the following table summarizes typical performance characteristics for LC-MS/MS analysis of related mycotoxins. These values should be considered as representative, and specific performance should be established during in-house method validation.

| Parameter | LC-MS/MS |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/g |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/g |

| **Linearity (R²) | |

| > 0.99 | |

| Recovery | 80 - 110% |

| Precision (RSD) | < 15% |

Experimental Protocols

LC-MS/MS Method for Stachybotramide Analysis

This protocol is based on methodologies reported for the analysis of phenylspirodrimanes from fungal cultures and environmental samples.

a. Sample Preparation: Extraction from Building Materials (e.g., Wallpaper, Gypsum Board)

-

Sample Collection: Collect a representative sample (approximately 1-5 grams) of the material suspected of being contaminated.

-

Homogenization: Cut the material into small pieces and grind to a fine powder using a clean grinder or mortar and pestle.

-

Extraction:

-

Transfer 1 gram of the homogenized sample to a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of an extraction solvent mixture, typically ethyl acetate or a mixture of acetonitrile/water/acetic acid (e.g., 79:20:1, v/v/v).

-

Vortex vigorously for 1-2 minutes.

-

Sonicate in an ultrasonic bath for 30 minutes.

-

Centrifuge at 4000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

b. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-10 min: Linear gradient from 10% to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI positive.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for Stachybotramide need to be determined using a purified analytical standard.

c. Method Validation

The analytical method should be validated according to established guidelines to ensure reliability. Key validation parameters include:

-

Specificity and Selectivity: Assessed by analyzing blank matrix samples to check for interferences.

-

Linearity and Range: Determined by analyzing a series of calibration standards of known concentrations.

-

Accuracy and Precision: Evaluated by analyzing spiked matrix samples at different concentration levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined experimentally based on the signal-to-noise ratio.

-

Matrix Effects: Assessed by comparing the response of the analyte in the matrix to the response in a pure solvent.

-

Stability: Evaluated for the analyte in stock solutions and in processed samples under different storage conditions.

Immunoassay for Stachybotrys chartarum Antigen

A commercially available ELISA kit from Paracel can be used for the detection of a specific S. chartarum antigen.[1] This provides a rapid screening method for the presence of the fungus.

a. Principle

This is a sandwich ELISA. Wells of a microtiter plate are coated with a monoclonal antibody specific for an S. chartarum antigen. The sample extract is added to the wells, and if the antigen is present, it will bind to the antibody. A second, enzyme-labeled monoclonal antibody is then added, which binds to a different epitope on the antigen. After washing, a substrate is added, and the resulting color development is proportional to the amount of antigen present.

b. Brief Protocol

-

Sample Preparation (Dust or Bulk Material): Follow the manufacturer's instructions for sample extraction. This typically involves weighing the sample and extracting it with a provided buffer.

-

Assay Procedure:

-

Add standards and prepared sample extracts to the antibody-coated microtiter wells.

-

Incubate to allow antigen binding.

-

Wash the wells to remove unbound material.

-

Add the enzyme-conjugated detection antibody and incubate.

-

Wash the wells again.

-

Add the substrate solution and incubate for color development.

-

Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of the S. chartarum antigen in the samples by comparing their absorbance values to a standard curve generated from the standards. The detection limit for this particular kit is reported to be 0.2 ng of SchS34 antigen per gram of sieved settled dust (0.2 ppb).[1]

Visualizations

References

Application Note: LC-MS/MS Analysis of Stachybotramide

Abstract

This application note provides a comprehensive protocol for the sensitive and selective analysis of Stachybotramide, a phenylspirodrimane mycotoxin produced by Stachybotrys species. The methodology detailed herein utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. We provide recommended starting parameters for chromatography and mass spectrometry, a detailed protocol for method development, sample preparation, and a framework for validation. This guide is intended for researchers, scientists, and professionals in drug development and environmental health monitoring engaged in mycotoxin analysis.

Introduction

Stachybotramide is a secondary metabolite belonging to the phenylspirodrimane class of mycotoxins, which are produced by various species of the fungus Stachybotrys, notably Stachybotrys chartarum.[1] The presence of such mycotoxins in indoor environments, agricultural commodities, and food products is a significant concern for human and animal health. Accurate and sensitive quantification of Stachybotramide is crucial for risk assessment and toxicological studies. LC-MS/MS offers the high selectivity and sensitivity required for detecting and quantifying this compound in complex matrices. This document outlines a robust analytical workflow for Stachybotramide analysis.

Experimental

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method Parameters

A reversed-phase chromatographic method is recommended for the separation of Stachybotramide. The following parameters serve as a robust starting point for method development.

| Parameter | Recommended Condition |

| Analytical Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

MS/MS Method Parameters

Analysis is performed in positive ion ESI mode. The precursor ion is determined from the molecular weight of Stachybotramide (C₂₅H₃₅NO₅, MW = 429.5 g/mol ).[2] Product ions and their optimal collision energies must be determined empirically.

Table 1: Stachybotramide MRM Parameters

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Stachybotramide (Quantifier) | 430.5 | User Determined | 100 | User Optimized | User Optimized |

| Stachybotramide (Qualifier) | 430.5 | User Determined | 100 | User Optimized | User Optimized |

-

Ion Source Parameters:

-

Capillary Voltage: 1.5 - 3.5 kV

-

Desolvation Temperature: 400 - 550 °C

-

Desolvation Gas Flow: 600 - 900 L/hr

-

Cone Gas Flow: 50 - 150 L/hr

-

Protocols

Protocol for MRM Parameter Optimization

To determine the optimal product ions and collision energies for Stachybotramide, follow this protocol:

-

Prepare a Standard Solution: Prepare a 1 µg/mL solution of Stachybotramide standard in 50:50 acetonitrile/water.

-

Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Full Scan (Q1 Scan): Acquire a full scan spectrum in positive ion mode to confirm the presence and charge state of the precursor ion, [M+H]⁺, at m/z 430.5.

-

Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 430.5). Scan the third quadrupole (Q3) to detect all fragment ions produced by collision-induced dissociation (CID).

-

Select Product Ions: Identify the two most intense and stable product ions from the spectrum. The most intense ion should be selected as the "quantifier" and the second most intense as the "qualifier."

-

Optimize Collision Energy (CE): For each selected product ion, perform a CE ramp experiment. While monitoring the specific precursor-product transition, vary the collision energy (e.g., from 5 eV to 50 eV in 2-5 eV steps) to find the voltage that produces the maximum signal intensity.

-

Optimize Cone Voltage: Similarly, optimize the cone voltage (or declustering potential) to maximize the intensity of the precursor ion entering the mass analyzer.

Sample Preparation Protocol (from Fungal Culture)

This protocol is a general guideline for extracting Stachybotramide from fungal cultures grown on agar plates.

-

Extraction:

-

Excise the agar plugs containing the fungal biomass and place them into a 50 mL polypropylene tube.

-

Add 20 mL of an extraction solvent (e.g., 84:16 acetonitrile/water v/v).

-

Homogenize thoroughly using a probe homogenizer or vortex for 5 minutes.[3]

-

Centrifuge the mixture at 4,000 x g for 10 minutes.

-

-

Cleanup (Optional, for complex matrices):

-

Pass the supernatant through a 0.22 µm syringe filter to remove particulate matter.

-

For further cleanup, solid-phase extraction (SPE) using a C18 or polymeric reversed-phase cartridge can be employed.

-

-

Final Preparation:

-

Evaporate an aliquot of the filtered extract to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in a known volume (e.g., 500 µL) of the initial LC mobile phase (e.g., 95:5 Mobile Phase A:B).

-

Vortex to dissolve and transfer to an LC autosampler vial for analysis.

-

Data Presentation

Method performance should be evaluated according to established validation guidelines. Key quantitative parameters should be summarized as shown below.

Table 2: Quantitative Performance Data (Example Template)

| Parameter | Result |

| Linear Range | e.g., 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | >0.99 |

| Limit of Detection (LOD) | User Determined |

| Limit of Quantification (LOQ) | User Determined |

| Intra-day Precision (%RSD) | <15% |

| Inter-day Precision (%RSD) | <15% |

| Matrix Effect (%) | User Determined |

| Recovery (%) | User Determined |

Workflow Visualization

The following diagram illustrates the complete analytical workflow for Stachybotramide analysis.

Caption: Experimental workflow for Stachybotramide analysis.

Conclusion

The method described in this application note provides a reliable framework for the quantification of Stachybotramide by LC-MS/MS. The presented chromatographic conditions, sample preparation protocol, and systematic approach to MRM optimization will enable researchers to develop and validate a sensitive and robust method tailored to their specific instrumentation and matrix requirements. This protocol is essential for accurately assessing exposure to this potent mycotoxin in various research and safety applications.

References

Application Notes & Protocols: Synthesis of Stachybotramide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachybotramide is a complex spirocyclic drimane-derived metabolite produced by the fungus Stachybotrys chartarum. Its intricate architecture, featuring a spiro-fused lactam and a densely functionalized decalin core, presents a significant synthetic challenge and makes it an intriguing target for the development of novel therapeutic agents. These notes provide a comprehensive overview of a proposed synthetic strategy for Stachybotramide and its analogs, detailed experimental protocols for key transformations, and a workflow for the evaluation of novel derivatives. While a completed total synthesis of Stachybotramide has not been extensively reported in the literature, this document outlines a plausible retrosynthetic analysis and key reaction steps that would be crucial for its construction.

Retrosynthetic Strategy and Workflow

The synthetic approach towards Stachybotramide and its analogs can be envisioned through a convergent strategy, where key fragments of the molecule are synthesized independently and then coupled together. A logical workflow for the overall process, from initial design to biological evaluation, is crucial for efficient drug discovery and development.

Logical Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of Stachybotramide analogs.

Proposed Key Synthetic Transformations and Protocols

The synthesis of the complex core of Stachybotramide would likely involve several key transformations. Below are detailed protocols for reactions that could be employed in the synthesis of the drimane core and its subsequent elaboration.

Wieland-Miescher Ketone Synthesis (for Drimane Core Construction)

This classical reaction provides a powerful method for constructing the bicyclic core of drimane sesquiterpenoids.

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add 2-methyl-1,3-cyclohexanedione (1.0 eq) and methanol.

-

Initiation: Add potassium hydroxide (0.1 eq) to the solution and stir until dissolved.

-

Michael Addition: Cool the reaction mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Robinson Annulation: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Workup: Cool the reaction to room temperature and neutralize with 1 M HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the Wieland-Miescher ketone.

Spirocyclization via Intramolecular Heck Reaction

A palladium-catalyzed intramolecular Heck reaction could be a potential strategy for the crucial spirocyclization step to form the core of Stachybotramide.

Protocol:

-

Reactant Preparation: In a Schlenk tube, dissolve the appropriately functionalized drimane precursor (containing an aryl halide) and the tethered alkene (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Catalyst Addition: Add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and silver carbonate (2.0 eq) to the solution.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the spirocyclic product.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the key synthetic steps toward a Stachybotramide analog. These values are based on typical yields for such reactions and serve as a benchmark for the synthetic campaign.

| Step | Reactant(s) | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |

| 1. Wieland-Miescher Ketone Synthesis | 2-Methyl-1,3-cyclohexanedione, MVK | Wieland-Miescher Ketone | 10.0 | 7.8 | 78 | >95 (NMR) |

| 2. Drimane Core Elaboration | Wieland-Miescher Ketone derivative | Functionalized Drimane Precursor | 5.0 | 3.5 | 70 | >98 (HPLC) |

| 3. Fragment Coupling | Drimane Precursor, Aromatic Lactam Fragment | Coupled Intermediate | 2.0 | 1.2 | 60 | >97 (LC-MS) |

| 4. Intramolecular Heck Reaction | Coupled Intermediate | Spirocyclic Core | 1.0 | 0.45 | 45 | >95 (HPLC) |

| 5. Late-Stage Oxidation | Spirocyclic Core | Stachybotramide Analog | 0.5 | 0.3 | 60 | >99 (UPLC) |

Signaling Pathway Hypothesis

The precise molecular targets and signaling pathways of Stachybotramide are not well-defined. However, many complex natural products exert their cytotoxic effects by interfering with fundamental cellular processes. A plausible hypothesis is that Stachybotramide could induce apoptosis through the intrinsic pathway.

Hypothesized Apoptotic Signaling Pathway

Caption: Hypothesized intrinsic apoptosis pathway induced by Stachybotramide.

Conclusion